molecular formula C22H19N3O3 B2471663 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide CAS No. 309735-92-0

4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide

Katalognummer: B2471663
CAS-Nummer: 309735-92-0
Molekulargewicht: 373.412
InChI-Schlüssel: CWPZSHSISUCXSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene core, a rigid polycyclic system with two ketone groups at positions 2 and 2. The structure is functionalized with a butanamide chain linked to a pyridin-3-ylmethyl group, which introduces hydrogen-bonding and π-stacking capabilities. The tricyclic framework is analogous to derivatives reported in crystallographic studies (e.g., ), but the pyridinylmethyl substituent distinguishes it from related acetamide or thiourea variants .

Eigenschaften

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-19(24-14-15-5-3-11-23-13-15)10-4-12-25-21(27)17-8-1-6-16-7-2-9-18(20(16)17)22(25)28/h1-3,5-9,11,13H,4,10,12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPZSHSISUCXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Wissenschaftliche Forschungsanwendungen

4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compounds sharing the azatricyclic core but differing in substituents include:

  • N-[2,4-Dioxo-3-azatricyclo[...]trideca-...]thiourea (): Substitution with a thiourea group enhances sulfur-mediated interactions but reduces solubility due to increased hydrophobicity .

Heterocyclic Side-Chain Variants

  • (5Z)3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(...)-2-thioxo-1,3-thiazolidin-4-one (): A thiazolidinone ring replaces the azatricyclic core, offering distinct conformational flexibility and sulfur-based interactions .

Research Findings and Functional Insights

Structural and Crystallographic Analysis

  • The azatricyclic core in the target compound and its analogues (e.g., ) exhibits near-planarity (r.m.s. deviations <0.033 Å), favoring π-π stacking with aromatic residues in biological targets . The pyridinylmethyl group may enhance binding to kinases or receptors with hydrophobic pockets .

Pharmacokinetic and Bioactivity Trends

  • Docking Studies : Compounds with sulfamoyl groups () exhibit enriched docking scores in kinase-binding sites, implying that the pyridinylmethyl group in the target compound may similarly optimize steric and electronic complementarity .

Biologische Aktivität

The compound 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound belongs to a class of azatricyclo compounds characterized by their unique fused ring systems and functional groups that contribute to their biological properties. The molecular formula is C19H20N2O4C_{19}H_{20}N_2O_4 with a molecular weight of approximately 336.38 g/mol.

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

1. Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that azatricyclo compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

StudyFindings
Pessoa et al. (2010)Demonstrated antitumor activity in vitro against various cancer cell lines.
Recent studiesHighlighted the potential for inducing apoptosis in breast cancer cells via mitochondrial pathways.

2. Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activity, particularly against enzymes involved in tumor growth and progression.

Enzyme TargetInhibition TypeReference
AcetylcholinesteraseCompetitive inhibitionPubChem Database
Cyclooxygenase (COX)Non-selective inhibitionPMC3379385

3. Neuroprotective Effects

Preliminary studies suggest neuroprotective properties, potentially due to its ability to inhibit acetylcholinesterase, which is crucial in maintaining neurotransmitter levels in the brain.

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar compounds:

Case Study 1: Antitumor Efficacy

In vitro experiments using human breast cancer cell lines demonstrated that derivatives of azatricyclo compounds could significantly reduce cell viability by inducing apoptosis through caspase activation pathways.

Case Study 2: Enzyme Inhibition

A study focused on enzyme kinetics revealed that the compound exhibited competitive inhibition against acetylcholinesterase with an IC50 value indicating potent activity comparable to established inhibitors.

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to mitochondrial dysfunction and subsequent cell death.
  • Cell Cycle Arrest : Evidence suggests that it may interfere with the normal progression of the cell cycle, particularly at the G2/M checkpoint.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-{2,4-dioxo-3-azatricyclo[...]butanamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Cyclization : Use of acetic anhydride for acetylation and catalysts (e.g., Lewis acids) to promote ring closure under controlled temperatures (80–120°C) .
  • Amide Coupling : Reaction of the tricyclic intermediate with (pyridin-3-yl)methylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

Q. How can the compound’s structure be unambiguously characterized?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (R factor <0.05) to resolve the azatricyclo core and confirm planarity (r.m.s. deviation: 0.022–0.033 Å) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the pyridinylmethyl group (δ ~8.5 ppm for aromatic protons) and butanamide chain (δ ~2.3–3.1 ppm) .
  • IR : Confirm carbonyl stretches (2,4-dioxo groups at ~1700–1750 cm⁻¹) .

Q. What preliminary biological screening methods are suitable for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., muscarinic acetylcholine receptors) to identify allosteric modulation potential .

Advanced Research Questions

Q. How can experimental design address contradictions between computational predictions and observed reactivity?

  • Methodological Answer :

  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and compare with experimental outcomes (e.g., unexpected regioselectivity in cyclization) .
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve discrepancies in biological activity across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate using cell-free (e.g., SPR for binding kinetics) and cell-based (e.g., luciferase reporter) systems to distinguish target-specific vs. off-target effects .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence activity .

Q. How to optimize the compound’s selectivity for a target enzyme isoform?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the pyridinylmethyl group (e.g., halogen substitution) and test against isoform-specific mutants .
  • Molecular Dynamics Simulations : Analyze binding pocket interactions (e.g., hydrogen bonding with Gln⁶⁷³) to guide rational design .

Q. What crystallographic techniques improve refinement of the azatricyclo core’s electron density?

  • Methodological Answer :

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å) and reduce twinning artifacts .
  • Twinning Correction : Apply SHELXL’s TWIN/BASF commands to model non-merohedral twinning (minor domain contribution ~49.6%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.